molecular formula C6H8N2 B1346594 2-Methyl-1-vinylimidazole CAS No. 2851-95-8

2-Methyl-1-vinylimidazole

Cat. No.: B1346594
CAS No.: 2851-95-8
M. Wt: 108.14 g/mol
InChI Key: BDHGFCVQWMDIQX-UHFFFAOYSA-N
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Description

2-Methyl-1-vinylimidazole is a heterocyclic organic compound with the molecular formula C6H8N2. It is a derivative of imidazole, featuring a vinyl group at the 1-position and a methyl group at the 2-position. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

1H-Imidazole, 1-ethenyl-2-methyl- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 1H-Imidazole, 1-ethenyl-2-methyl- to the active site of the enzyme, thereby influencing its activity .

Cellular Effects

The effects of 1H-Imidazole, 1-ethenyl-2-methyl- on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1H-Imidazole, 1-ethenyl-2-methyl- can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux .

Molecular Mechanism

At the molecular level, 1H-Imidazole, 1-ethenyl-2-methyl- exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Imidazole, 1-ethenyl-2-methyl- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to 1H-Imidazole, 1-ethenyl-2-methyl- can lead to changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 1H-Imidazole, 1-ethenyl-2-methyl- vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of 1H-Imidazole, 1-ethenyl-2-methyl- have been associated with hepatotoxicity and other organ-specific toxicities in animal studies .

Metabolic Pathways

1H-Imidazole, 1-ethenyl-2-methyl- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of various metabolites, which may have different biological activities. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 1H-Imidazole, 1-ethenyl-2-methyl- is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall biological activity .

Subcellular Localization

The subcellular localization of 1H-Imidazole, 1-ethenyl-2-methyl- is an important factor in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-1-vinylimidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The reaction conditions are optimized to include mild temperatures and pressures, making the process efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-vinylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .

Scientific Research Applications

2-Methyl-1-vinylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Properties

IUPAC Name

1-ethenyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2/c1-3-8-5-4-7-6(8)2/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHGFCVQWMDIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26983-77-7
Record name 1H-Imidazole, 1-ethenyl-2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID6062670
Record name 1H-Imidazole, 1-ethenyl-2-methyl-
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2851-95-8
Record name 2-Methyl-1-vinylimidazole
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Record name 2-Methyl-1-vinyl-1H-imidazole
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Record name 2-Methyl-1-vinylimidazole
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Record name 1H-Imidazole, 1-ethenyl-2-methyl-
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Record name 1H-Imidazole, 1-ethenyl-2-methyl-
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Record name 2-methyl-1-vinyl-1H-imidazole
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Record name 2-Methyl-1-vinyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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